(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-N-(2-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)amino)-2-oxoethyl)-3-methylpentanamide
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Overview
Description
The compound “(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-N-(2-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)amino)-2-oxoethyl)-3-methylpentanamide” is a complex organic molecule that features multiple functional groups, including amino, hydroxy, and guanidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Each step may involve specific reaction conditions such as temperature, pH, and the use of catalysts. For example, the formation of amide bonds might require the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of automated synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions may vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it versatile for various chemical transformations.
Biology
In biology, this compound may be studied for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry
In industry, this compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)Propanamido)-N-(2-(((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)amino)-2-oxoethyl)-3-methylpentanamide: This compound is unique due to its specific arrangement of functional groups and stereochemistry.
Other similar compounds: Compounds with similar functional groups but different stereochemistry or additional substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPPZGCZLLMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N9O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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